molecular formula C13H24N2O5S B558470 Boc-D-pen(acm)-OH CAS No. 201421-14-9

Boc-D-pen(acm)-OH

Cat. No.: B558470
CAS No.: 201421-14-9
M. Wt: 320.41 g/mol
InChI Key: SUSPMXBDNAADFK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-pen(acm)-OH, also known as Boc-S-acetamidomethyl-D-penicillamine, is a derivative of penicillamine. It is commonly used in peptide synthesis due to its ability to protect thiol groups. The compound has a molecular formula of C13H24N2O5S and a molecular weight of 320.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-pen(acm)-OH typically involves the protection of the thiol group of D-penicillamine with an acetamidomethyl group. This is followed by the introduction of a tert-butyloxycarbonyl (Boc) group to protect the amino group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Boc-D-pen(acm)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The acetamidomethyl group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Substitution reactions often require the use of strong acids or bases to remove the acetamidomethyl group.

Major Products Formed

The major products formed from these reactions include disulfides, free thiols, and peptides with different protecting groups.

Scientific Research Applications

Boc-D-pen(acm)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-pen(acm)-OH involves the protection of thiol groups in peptides and proteins. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Boc group protects the amino group, allowing for selective deprotection and further functionalization of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-pen-OH: Lacks the acetamidomethyl group, making it less effective in protecting thiol groups.

    Fmoc-D-pen(acm)-OH: Uses a different protecting group for the amino group, offering different deprotection conditions.

    Boc-L-pen(acm)-OH: The L-isomer of Boc-D-pen(acm)-OH, which has different stereochemistry and biological activity.

Uniqueness

This compound is unique due to its dual protection of both the thiol and amino groups, making it highly effective in peptide synthesis. Its specific protecting groups allow for selective deprotection and functionalization, providing greater control over the synthesis process.

Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSPMXBDNAADFK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426768
Record name 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201421-14-9
Record name 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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